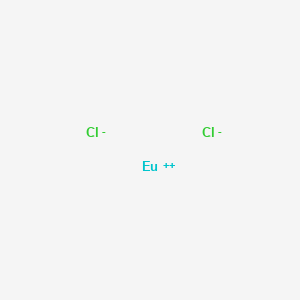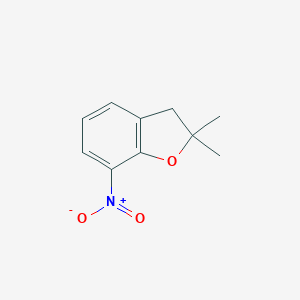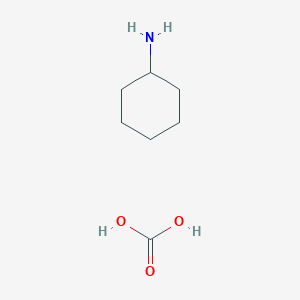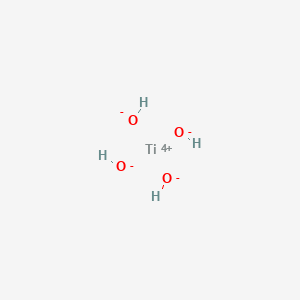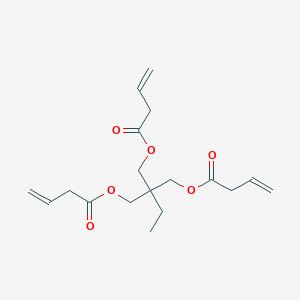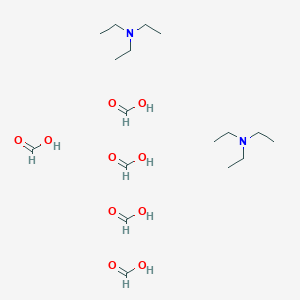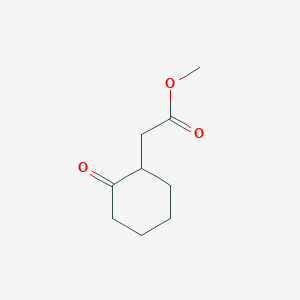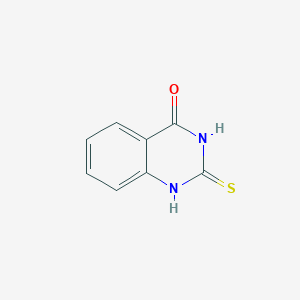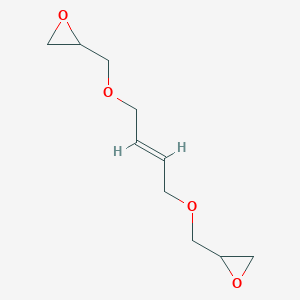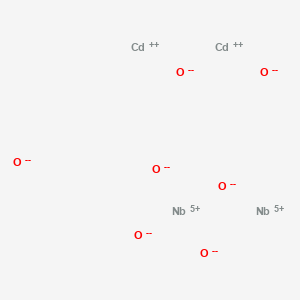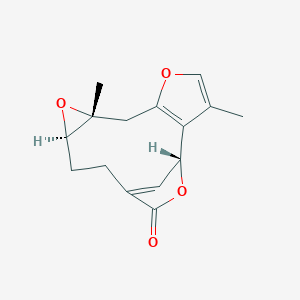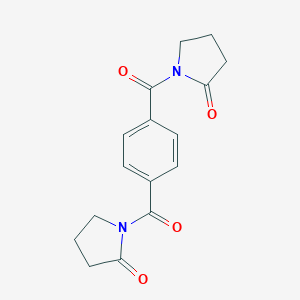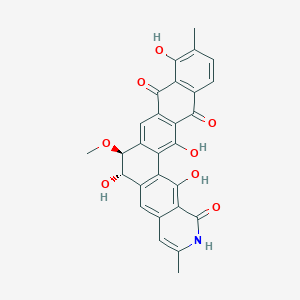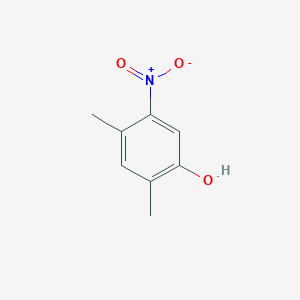
2,4-Dimetil-5-nitrofenol
Descripción general
Descripción
2,4-Dimethyl-5-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-nitrophenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and as a model compound for understanding nitroaromatic compound metabolism.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
Target of Action
It is chemically similar to 2,4-dinitrophenol, which is known to target mitochondria, causing dose-dependent mitochondrial uncoupling . This process leads to a rapid loss of ATP as heat .
Mode of Action
Based on its structural similarity to 2,4-dinitrophenol, it may also act as an uncoupler of oxidative phosphorylation in mitochondria . This uncoupling leads to a rapid loss of ATP as heat, which can lead to uncontrolled hyperthermia .
Biochemical Pathways
Related compounds like 2,4-dinitrophenol have been shown to affect pathways related to oxidative phosphorylation . The compound increases the proton current through pure lipid membranes, similar to other chemical uncouplers .
Pharmacokinetics
2,4-dinitrophenol, a similar compound, is known to be metabolized via nitro reduction . Its major metabolites are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol . Information about the bioavailability of 2,4-Dimethyl-5-nitrophenol is currently unavailable.
Result of Action
Related compounds like 2,4-dinitrophenol can cause a rapid loss of atp, leading to uncontrolled hyperthermia . This can have significant effects at the cellular level, potentially leading to cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-5-nitrophenol can be synthesized through the nitration of 2,4-dimethylphenol using nitric acid. The reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-5-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Reduction: 2,4-Dimethyl-5-aminophenol.
Oxidation: 2,4-Dimethyl-5-nitroquinone.
Substitution: Various halogenated or sulfonated derivatives.
Comparación Con Compuestos Similares
- 2,4-Dimethylphenol
- 4-Nitrophenol
- 2,5-Dimethyl-4-nitrophenol
Comparison: 2,4-Dimethyl-5-nitrophenol is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties Compared to 4-nitrophenol, it has additional methyl groups that influence its reactivity and solubility
Propiedades
IUPAC Name |
2,4-dimethyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVAMPJZESGWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


